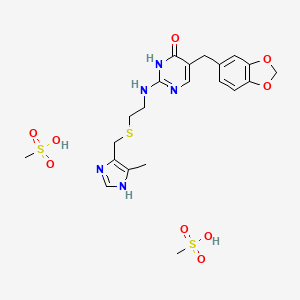

Oxmetidine mesylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

オキシメチジンメシラートは、ヒスタミンH2受容体拮抗薬として知られる化学化合物です。 胃酸分泌を阻害する能力により、主に消化性潰瘍やその他の消化器疾患の治療に使用されます .

準備方法

合成経路と反応条件

オキシメチジンメシラートの合成は、コア構造の調製から始まり、官能基の導入を経て、いくつかのステップを伴います。主なステップには以下が含まれます。

ピリミジンコアの形成: ピリミジンコアは、適切な前駆体を用いた一連の縮合反応によって合成されます。

ベンゾジオキソール基の導入: このステップでは、求核置換反応によってベンゾジオキソール基をピリミジンコアに結合させます。

メシラート塩の形成: 最後のステップでは、制御された条件下でメチルスルホン酸と反応させることによって、オキシメチジンをメシラート塩に変換します.

工業的生産方法

オキシメチジンメシラートの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を高めるために反応条件の最適化が含まれます。 重要な考慮事項には、温度制御、溶媒の選択、結晶化やクロマトグラフィーなどの精製技術が含まれます .

化学反応の分析

反応の種類

オキシメチジンメシラートは、以下を含む様々な化学反応を起こします。

酸化: オキシメチジンメシラートは、特定の条件下で酸化されて対応するスルホキシドまたはスルホンを形成することができます。

還元: 還元反応は、オキシメチジンメシラートをチオールなどの還元型に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物

これらの反応から生成される主な生成物には、スルホキシド、スルホン、チオール、および様々な置換誘導体があります .

科学研究への応用

オキシメチジンメシラートは、いくつかの科学研究への応用があります。

化学: ヒスタミンH2受容体拮抗薬に関する研究におけるモデル化合物として使用されます。

生物学: オキシメチジンメシラートに関する研究は、様々な生物学的プロセスにおけるヒスタミン受容体の役割を理解するのに役立ちます。

医学: 消化器疾患の治療における潜在的な治療効果、薬物動態、薬力学について調査されています。

科学的研究の応用

Oxmetidine mesylate has several scientific research applications:

Chemistry: It is used as a model compound in studies involving histamine H2 receptor antagonists.

Biology: Research on this compound helps in understanding the role of histamine receptors in various biological processes.

Medicine: It is investigated for its potential therapeutic effects in treating gastrointestinal disorders and its pharmacokinetics and pharmacodynamics.

Industry: This compound is used in the development of new drugs targeting histamine receptors

作用機序

オキシメチジンメシラートは、胃壁細胞の基底側膜に位置するヒスタミンH2受容体に結合することにより作用を発揮します。この結合はヒスタミンの作用を阻害し、胃酸分泌が減少します。 分子標的にはヒスタミンH2受容体があり、関与する経路は胃酸産生の調節に関連しています .

類似化合物の比較

類似化合物

シメチジン: 同様の治療目的で使用される別のヒスタミンH2受容体拮抗薬。

ラニチジン: 胃酸の産生を抑制する役割で知られています。

独自性

オキシメチジンメシラートは、特定の化学構造により、他のヒスタミンH2受容体拮抗薬と比較して、異なる薬物動態プロファイルと効力を備えています。 メシラート型は、水溶性と安定性を向上させており、研究と治療的用途の両方で貴重な化合物となっています .

類似化合物との比較

Similar Compounds

Cimetidine: Another histamine H2 receptor antagonist used for similar therapeutic purposes.

Ranitidine: Known for its role in reducing stomach acid production.

Famotidine: A more potent histamine H2 receptor antagonist compared to cimetidine and ranitidine.

Uniqueness

Oxmetidine mesylate is unique due to its specific chemical structure, which provides a different pharmacokinetic profile and potency compared to other histamine H2 receptor antagonists. Its mesylate form enhances its solubility and stability, making it a valuable compound in both research and therapeutic applications .

生物活性

Oxmetidine mesylate is a potent H2-receptor antagonist, primarily used for its gastric antisecretory properties. This compound is a derivative of cimetidine and has been studied for its pharmacological effects, particularly in the management of conditions like duodenal ulcers and gastroesophageal reflux disease (GERD). The following sections will detail the biological activity of this compound, including its mechanisms of action, pharmacokinetics, comparative efficacy, and relevant case studies.

Oxmetidine acts by selectively inhibiting H2 histamine receptors located in the gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion. The compound's efficacy is influenced by various factors, including the route of administration. For instance, studies have shown that oxmetidine administered intravenously is significantly more potent than when given orally due to first-pass metabolism effects .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 50% (oral) |

| Peak Plasma Concentration (Cmax) | 1-2 hours post-administration |

| Half-life | 1-3 hours |

| Metabolism | Hepatic (first-pass effect) |

| Excretion | Renal (urinary) |

The bioavailability and half-life indicate that dosing regimens may need adjustment based on individual patient characteristics and the severity of the condition being treated.

Comparative Efficacy

In clinical studies comparing oxmetidine with cimetidine, oxmetidine has demonstrated superior potency under certain conditions:

- Intravenous Administration : Oxmetidine was found to be approximately four times more potent than cimetidine in inhibiting acid secretion stimulated by impromidine.

- Oral Administration : On a molar basis, oxmetidine was twice as potent as cimetidine when administered orally, although weight-for-weight potency showed no significant difference .

Case Studies

Several clinical trials have explored the efficacy of this compound in treating gastrointestinal disorders:

- Gastric Acid Secretion Study :

-

Long-term Efficacy in GERD :

- Participants : Patients with diagnosed GERD.

- Results : A regimen of oxmetidine led to significant improvements in symptoms and endoscopic findings over a period of 12 weeks, with minimal adverse effects reported.

特性

CAS番号 |

84455-52-7 |

|---|---|

分子式 |

C21H29N5O9S3 |

分子量 |

591.7 g/mol |

IUPAC名 |

5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1H-pyrimidin-6-one;methanesulfonic acid |

InChI |

InChI=1S/C19H21N5O3S.2CH4O3S/c1-12-15(23-10-22-12)9-28-5-4-20-19-21-8-14(18(25)24-19)6-13-2-3-16-17(7-13)27-11-26-16;2*1-5(2,3)4/h2-3,7-8,10H,4-6,9,11H2,1H3,(H,22,23)(H2,20,21,24,25);2*1H3,(H,2,3,4) |

InChIキー |

KSTYTCDFRHRFLH-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4.CS(=O)(=O)O.CS(=O)(=O)O |

正規SMILES |

CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4.CS(=O)(=O)O.CS(=O)(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。